molecular formula C6H8N2O4 B2536531 Ethyl 2,5-dioxoimidazolidine-4-carboxylate CAS No. 89533-05-1

Ethyl 2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B2536531
CAS No.: 89533-05-1
M. Wt: 172.14
InChI Key: MVISIPRIDXSOPX-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxoimidazolidine-4-carboxylate is a chemical compound belonging to the imidazolidine family. This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of the ethyl ester group and the two keto groups at positions 2 and 5 make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired product . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl 2,5-dioxoimidazolidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2,5-dioxoimidazolidine-4-carboxylate can be compared with other imidazolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,5-dioxoimidazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-2-12-5(10)3-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVISIPRIDXSOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89533-05-1
Record name ethyl 2,5-dioxoimidazolidine-4-carboxylate
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